Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
Thiophene derivatives, such as “Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate”, can be synthesized using various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of boron reagents in Suzuki–Miyaura coupling .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Scientific Research Applications
Synthesis of Antiviral Compounds
The synthesis of new analogues of the antiviral compound pyrazofurin, such as Methyl 5-carboxamido-4-hydroxy-3(β-D-ribofuranosyl)-2-thiophene carboxylate, highlights the role of similar structures in developing potential antiviral agents. These compounds were synthesized using a base-mediated condensation method, emphasizing the importance of thiophene derivatives in medicinal chemistry (Huybrechts et al., 1984).
Metal-Organic Frameworks (MOFs)
Research on functionalizing microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands featuring methyl-substituted thieno[2,3-b]thiophene groups has demonstrated applications in gas adsorption, sensing activities, and magnetic properties. This work illustrates the utility of thiophene derivatives in creating new materials with specialized functions (Wang et al., 2016).
Organic Synthesis and Catalysis
The development of one-pot synthesis methods for tetrasubstituted thiophenes using [3 + 2] annulation strategy demonstrates the application of thiophene derivatives in synthesizing complex organic molecules efficiently. This research is indicative of the potential for using thiophene derivatives in organic synthesis and catalysis (Sahu et al., 2015).
Electrophilic Reactions and Synthesis
Investigations into the electrophilic reactions of thiophenes, including the synthesis of m-substituted thiophenecarbothioamides, provide insight into the reactivity of thiophene derivatives and their potential in synthesizing novel compounds with specific functional groups (Jagodziński et al., 1986).
Chemical Properties and Reactions
Studies on the reactions of various methylthiophenes and their derivatives, such as the photochemical degradation of crude oil components like methylbenzothiophenes, offer valuable information on the chemical behavior and potential environmental impact of these compounds. This research is crucial for understanding the fate of thiophene derivatives in natural and industrial contexts (Andersson & Bobinger, 1996).
Future Directions
Thiophene-based analogs, such as “Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate”, have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Properties
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-6-10(8(2)18-7)11(15)14-12-9(4-5-19-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEKWUPMXJYWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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